![molecular formula C13H14O4 B052297 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester CAS No. 124957-36-4](/img/structure/B52297.png)
2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” can be determined using various techniques. The exact structure would depend on the specific substituents present in the compound .
Chemical Reactions Analysis
The chemical reactions involving “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” would depend on the specific conditions and reactants present. For instance, boronic acids and their esters, which are structurally similar to the compound , are known to undergo hydrolysis, especially at physiological pH .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” can be determined using various techniques. For instance, its molecular weight is 158.15 g/mol . It has a topological polar surface area of 52.6 Ų and a complexity of 183 .
Scientific Research Applications
- A recent breakthrough involves the catalytic protodeboronation of alkyl boronic esters, including phenylboronic pinacol esters. This process enables the formal anti-Markovnikov hydromethylation of alkenes. The resulting products are synthetically valuable due to their regioselectivity and functional group compatibility .
- Boronic acids and their esters, including phenylboronic pinacol esters, have potential applications in drug design. Researchers explore their use as boron carriers for neutron capture therapy, a cancer treatment that relies on boron-10 capture of thermal neutrons in tumor cells. However, their marginal stability in water poses challenges .
- Phenylboronic pinacol esters find application in preparative synthesis. For instance, they serve as activated esters for lipase-catalyzed acylation reactions. Vinyl esters derived from the 2,2-bis(hydroxymethyl) propionic acid side chain exhibit high activity and yield in these processes .
Hydromethylation of Alkenes via Protodeboronation
Drug Design and Neutron Capture Therapy
Lipase-Catalyzed Acylation
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of boronic acids and their esters . These compounds are often used in the design of new drugs and drug delivery devices . The specific interactions with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Boronic acids and their esters, to which this compound belongs, are known to have a wide range of applications in organic synthesis . The specific pathways and their downstream effects influenced by this compound require further investigation.
Pharmacokinetics
It is known that boronic acids and their esters, which include this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester. For instance, the pH level strongly influences the rate of reaction of boronic acids and their esters, which includes this compound . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Future Directions
The future directions for “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” would depend on its specific applications. For instance, boronic acids and their esters are being considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
properties
IUPAC Name |
methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEVEYRXQTUYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439642 | |
Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester | |
CAS RN |
124957-36-4 | |
Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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